Chromic acid

Catalog No.
S563199
CAS No.
7738-94-5
M.F
CrO3
H2CrO4
CrH2O4
M. Wt
118.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chromic acid

CAS Number

7738-94-5

Product Name

Chromic acid

IUPAC Name

dihydroxy(dioxo)chromium

Molecular Formula

CrO3
H2CrO4
CrH2O4

Molecular Weight

118.01 g/mol

InChI

InChI=1S/Cr.2H2O.2O/h;2*1H2;;/q+2;;;;/p-2

InChI Key

KRVSOGSZCMJSLX-UHFFFAOYSA-L

SMILES

O[Cr](=O)(=O)O

Solubility

In water, 1.1X10+6 mg/L at 17 °C
In water, 169 g/100 g water at 25 °C /Anhydrous chromic acid, chromic trioxide/
In water, 1854 g/L at 20 °C
Soluble in alcohol and mineral acids /Anhydrous chromic acid/
Soluble in sulfuric acid and nitric acid.
... Dissolves readily in water to form a strongly acidic, caustic solution.
Solubility in water, g/100ml: 61.7 (good)

Synonyms

chromic acid, dichromic acid

Canonical SMILES

O[Cr](=O)(=O)O

Chromic acid, chemically represented as H2CrO4\text{H}_2\text{CrO}_4, is a powerful oxidizing agent formed primarily by dissolving chromium trioxide (CrO3\text{CrO}_3) in water or by adding sulfuric acid to dichromate solutions. It is known for its strong acidity and corrosive nature, featuring chromium in the +6 oxidation state, which contributes to its reactivity and toxicity. The solution typically appears orange due to the presence of chromium species, and it can also exist in equilibrium with other chromate ions depending on the pH of the solution .

Chromic acid is widely recognized for its ability to oxidize organic compounds. Its primary reactions include:

  • Oxidation of Alcohols: Chromic acid oxidizes primary alcohols to carboxylic acids and secondary alcohols to ketones. The mechanism involves the formation of a chromic ester intermediate, where the alcohol oxygen bridges the carbon and chromium atoms .
  • Formation of Chromic Esters: This occurs when alcohols react with chromic acid, leading to the formation of stable intermediates that can further decompose into carbonyl compounds under certain conditions .
  • Reactions with Aldehydes: Aldehydes are also oxidized to carboxylic acids upon treatment with chromic acid .

Chromic acid exhibits significant biological activity primarily due to its oxidative properties. It has been identified as a moderate carcinogen and can cause damage to cellular components, including DNA and proteins. The oxidative stress induced by chromic acid can lead to various pathological conditions, including cancer. Additionally, it is utilized in histology as a fixing agent, where it preserves tissue morphology by cross-linking proteins and nucleic acids .

Chromic acid can be synthesized through several methods:

  • Dissolving Chromium Trioxide: Direct dissolution of chromium trioxide in water yields chromic acid.
    CrO3+H2OH2CrO4\text{CrO}_3+\text{H}_2\text{O}\rightleftharpoons \text{H}_2\text{CrO}_4
  • Reaction with Sulfuric Acid: Adding concentrated sulfuric acid to sodium dichromate or potassium dichromate solutions also produces chromic acid.
    Na2Cr2O7+H2SO42H2CrO4+Na2SO4\text{Na}_2\text{Cr}_2\text{O}_7+\text{H}_2\text{SO}_4\rightarrow 2\text{H}_2\text{CrO}_4+\text{Na}_2\text{SO}_4
  • Concentration Variations: Higher concentrations of chromic acid can be achieved by evaporating water from dilute solutions, though this must be done with caution due to its corrosive nature .

Chromic acid has several applications across different fields:

  • Organic Chemistry: Used as a reagent for oxidizing alcohols and aldehydes.
  • Histology: Functions as a fixing agent for biological tissues due to its ability to preserve cellular structures.
  • Glass Cleaning: Historically employed as a cleaning agent for laboratory glassware because of its strong oxidizing properties .
  • Electroplating and Metal Treatment: Utilized in processes requiring surface oxidation and passivation of metals.

Research on chromic acid interactions primarily focuses on its oxidative effects on biological tissues and organic compounds. Studies reveal that chromic acid can induce significant oxidative stress in cells, leading to DNA damage and potential mutagenesis. Its interactions with various biomolecules have been studied extensively to understand its toxicological profile and mechanisms of action within living organisms .

Chromic acid shares similarities with several other chromium-containing compounds, particularly in terms of reactivity and applications. Here are some comparable compounds:

CompoundOxidation StateKey Characteristics
Chromium Trioxide+6Precursor to chromic acid; strong oxidizer
Sodium Dichromate+6Used in various oxidation reactions
Potassium Dichromate+6Similar applications as sodium dichromate
Pyridinium Chlorochromate+6Selectively oxidizes alcohols to aldehydes
Collins Reagent+6Used for diverse oxidation reactions

Uniqueness of Chromic Acid

Chromic acid stands out due to its strong acidic nature combined with potent oxidizing capabilities, making it particularly effective for specific organic transformations that other chromium compounds may not facilitate as efficiently. Its role as a histological fixative also distinguishes it from other similar compounds, which may not provide the same level of cellular preservation .

The oxidation of alcohols by chromic acid proceeds through a well-defined mechanistic pathway involving the formation of chromate ester intermediates. This process begins with nucleophilic attack by the alcohol oxygen on the electrophilic chromium center, forming a critical O-Cr bond that facilitates the subsequent oxidation steps.

Formation and Structure of Chromate Ester Intermediates

The initial step in alcohol oxidation by chromic acid involves formation of a chromate ester. This crucial intermediate is formed when the hydroxyl oxygen of the alcohol attacks the electrophilic chromium center:

R-CH2-OH + H2CrO4 → R-CH2-O-CrO3H + H2O

This ester formation positions the chromium in proximity to the α-hydrogen atom, allowing for subsequent elimination. The presence of acid catalyzes this process by protonating chromium oxygens, enhancing the electrophilicity of the chromium center.

Chromate esters are generally transient intermediates that rapidly undergo decomposition to form carbonyl compounds. However, when the substrate lacks an α-hydrogen (as in tertiary alcohols), these intermediates can be sufficiently stable to isolate, particularly with bulky organic substituents such as tert-butyl or triphenylmethyl groups.

The structure of these intermediates involves a C-O-Cr linkage that positions the chromium for optimal interaction with the α-hydrogen. X-ray crystallographic studies of stable chromate esters have confirmed this structural arrangement, showing that the Cr-O-C bond angle typically ranges from 120-130°, facilitating the subsequent elimination step.

Evidence for Chromate Ester Intermediates in the Reaction Pathway

Multiple lines of evidence support the formation of chromate ester intermediates:

  • Kinetic studies showing second-order kinetics (first-order in both alcohol and chromic acid)
  • Isolation of stable chromate esters from tertiary alcohols lacking α-hydrogens
  • Spectroscopic identification of transient intermediates using low-temperature techniques
  • Isotope labeling studies tracking oxygen incorporation

These chromate esters represent the pivotal intermediates that determine the reaction outcome, with their decomposition pathway governed by the presence or absence of α-hydrogens in the substrate.

Comparative Analysis of Chromic Acid vs. Alternative Oxidizing Agents

Several chromium-based oxidizing agents are used in organic synthesis, each with distinct properties and applications. Understanding their comparative reactivity provides valuable insight for selecting the optimal reagent for specific synthetic transformations.

Chromic Acid vs. Pyridinium Chlorochromate (PCC)

Both chromic acid and PCC contain chromium in the +6 oxidation state, but they exhibit significant differences in reactivity and selectivity that make them complementary tools in synthetic organic chemistry.

Table 1. Comparative analysis of chromic acid and PCC as oxidizing agents.

ParameterChromic Acid (H₂CrO₄)Pyridinium Chlorochromate (PCC)
PreparationFrom CrO₃ or dichromates with H₂SO₄From CrO₃, pyridine, and HCl
SolubilityWater-solubleOrganic solvents (DCM, chloroform)
Primary alcohol oxidationTo carboxylic acidsTo aldehydes (stops at first oxidation)
Secondary alcohol oxidationTo ketonesTo ketones
Tertiary alcohol oxidationNo reactionNo reaction
Aldehyde oxidationTo carboxylic acidsMinimal further oxidation
Reaction conditionsAqueous, acidicAnhydrous, milder conditions
Practical considerationsHighly corrosive, strong oxidantLess corrosive, easier to handle

The key distinction between these reagents lies in their ability to oxidize primary alcohols: while chromic acid typically oxidizes primary alcohols completely to carboxylic acids (especially in aqueous conditions), PCC generally stops at the aldehyde stage. This difference stems primarily from PCC's use in anhydrous conditions, preventing hydration of the aldehyde intermediate that would enable further oxidation to the carboxylic acid.

As one researcher noted: "PCC is a milder version of chromic acid. PCC oxidizes alcohols one rung up the oxidation ladder, from primary alcohols to aldehydes and from secondary alcohols to ketones. In contrast to chromic acid, PCC will not oxidize aldehydes to carboxylic acids".

Jones Reagent and Related Chromium Systems

The Jones oxidation employs chromic acid prepared from chromium trioxide in aqueous sulfuric acid, often with acetone as co-solvent. This specific formulation offers practical advantages while operating through the same fundamental mechanism as other chromic acid oxidations.

Jones reagent is particularly effective for the rapid oxidation of primary and secondary alcohols, with the reaction typically being very exothermic and proceeding with high yields. The oxidation follows stoichiometry where:

  • For oxidation to aldehydes and ketones: 2 HCrO₄⁻ + 3 RR'CHOH + 8 H⁺ → 2 [Cr(H₂O)₆]³⁺ + 3 RR'C=O
  • For oxidation to carboxylic acids: 4 HCrO₄⁻ + 3 RCH₂OH + 16 H⁺ → 4 [Cr(H₂O)₆]³⁺ + 3 RCOOH

The inorganic byproducts are characteristically green, reflecting the reduction of Cr(VI) to Cr(III) species.

Mechanistic Studies of α-Hydrogen Abstraction in Primary and Secondary Alcohol Systems

The presence of α-hydrogens (hydrogen atoms on the carbon bearing the hydroxyl group) is crucial for the oxidation of alcohols by chromic acid, explaining why tertiary alcohols are generally unreactive toward this oxidant.

Role of α-Hydrogens in the Oxidation Mechanism

The oxidation mechanism hinges on the availability of α-hydrogens:

  • Primary alcohols (RCH₂OH) have two α-hydrogens, allowing oxidation to aldehydes and further to carboxylic acids
  • Secondary alcohols (R₂CHOH) have one α-hydrogen, permitting oxidation to ketones
  • Tertiary alcohols (R₃COH) lack α-hydrogens and therefore resist conventional oxidation

This pattern of reactivity stems directly from the mechanism's requirement for α-hydrogen abstraction following chromate ester formation.

Detailed Mechanism of α-Hydrogen Abstraction

After formation of the chromate ester, the critical step involves removal of the α-hydrogen, leading to elimination of the chromium moiety and formation of the carbonyl product:

  • Formation of chromate ester: ROH + H₂CrO₄ → R-O-CrO₃H + H₂O
  • Deprotonation at α-carbon: R-CH₂-O-CrO₃H + base → R-CH⁻-O-CrO₃H + BH⁺
  • Elimination to form π-bond: R-CH⁻-O-CrO₃H → R-CH=O + HCrO₃⁻
  • Reduction of Cr(VI) to Cr(IV) or Cr(III)

The base involved in the deprotonation step may be water, another alcohol molecule, or other nucleophiles present in the reaction mixture. This base-mediated elimination results in breaking the O-Cr bond while simultaneously forming the C=O π-bond.

Kinetic Isotope Effects and Rate Studies

Significant kinetic isotope effects (KIEs) have been observed in chromic acid oxidations, supporting the centrality of C-H bond breaking in the rate-determining step. Studies have reported kH/kD values of approximately 6.4 at 30°C, indicating primary isotope effects consistent with α-hydrogen abstraction being rate-limiting.

Reaction rates are generally enhanced by electron-releasing substituents on the alcohol substrate, with Hammett correlation studies showing negative ρ values (typically -1.0 to -1.2), consistent with development of positive charge character at the α-carbon during the transition state.

The rate equation for typical chromic acid oxidations follows second-order kinetics:

Rate = k[alcohol][chromic acid]

This supports a bimolecular rate-determining step involving both the alcohol substrate and the chromium oxidant.

Substrate-Specific Reactivity: Chalcones, Alkenes, and Aromatic Systems

While alcohol oxidations represent the most common application of chromic acid, this versatile reagent exhibits interesting reactivity patterns with various unsaturated systems and aromatic substrates.

Oxidation of Chalcones and α,β-Unsaturated Systems

Chromic acid oxidation of chalcones (phenyl styryl ketones) proceeds through electrophilic attack at the carbon-carbon double bond. Kinetic studies have established that this reaction follows second-order kinetics, first order in each reactant.

The mechanism involves:

  • Electrophilic attack of chromic acid at the electron-rich C=C bond
  • Formation of an epoxide intermediate
  • Subsequent rearrangement or fragmentation depending on reaction conditions

Activation parameters for chalcone oxidation reveal enthalpies of activation in the range of 12.3–19.4 kcal/mol with entropies of activation from -5 to -22 cal/mol⁻¹K⁻¹. These values are consistent with a highly ordered transition state involving both the chalcone and chromic acid.

Substituent effects have been evaluated using Hammett correlations, with a correlation coefficient established with Brown's σ⁺ values yielding ρ⁺ = -1.2. This negative value confirms that electron-donating groups facilitate the reaction, consistent with electrophilic attack by chromic acid.

Oxidation of Aromatic Alcohols

The chromic acid oxidation of aromatic alcohols presents mechanistically distinct pathways compared to aliphatic systems, particularly for di- and tri-arylcarbinols.

Secondary diarylcarbinols (Ar₂CHOH) undergo oxidation to form benzophenones through the conventional chromate ester pathway involving α-hydrogen abstraction. The reaction follows clean second-order kinetics in 80% aqueous acetic acid containing sulfuric acid.

For tertiary triarylcarbinols (Ar₃COH), which lack α-hydrogens, a different mechanism operates. These substrates undergo oxidative cleavage to yield benzophenones plus phenols through a proposed 1,2-aryl shift mechanism:

  • Formation of chromate ester: Ar₃C-OH + H₂CrO₄ → Ar₃C-O-CrO₃H + H₂O
  • 1,2-aryl shift as rate-controlling step, forming transition state
  • Formation of benzophenone (Ar₂C=O) and phenol (ArOH) products

Electron-donating substituents in tertiary triarylcarbinols predominantly appear in the phenol component of the products, indicating preferential migration of electron-rich aryl groups. The reaction constant for this migration is ρ⁺ = -1.44, while that for the overall reaction is ρ⁺ = -0.879, confirming that electron-donating groups facilitate the oxidation process.

Electrophilic Attack on Alkylbenzenes

Chromic acid can also oxidize alkylbenzenes through electrophilic attack on the aromatic ring. This reaction pathway differs from conventional alcohol oxidations and represents an additional mode of reactivity for chromic acid.

The mechanism involves:

  • Electrophilic addition to the aromatic ring
  • Formation of a chromium-arene complex
  • Oxidative cleavage leading to oxygenated products

Kinetic isotope effects and substituent studies have provided evidence for this mechanistic pathway, with electron-releasing groups moderately facilitating the reaction (ρ⁺ = -1.17).

Physical Description

Liquid
ODOURLESS DARK RED DELIQUESCENT CRYSTALS, FLAKES OR GRANULAR POWDER.

Color/Form

Dark purplish-red crystals /Anhydrous chromic acid/
Red ortho crystals /Anhydrous chromic acid, chromic trioxide/
Brown solid

Boiling Point

Decomposes at about 250 °C /Anhydrous chromic acid, chromic trioxide/

Density

1.67-2.82 /Anhydrous chromic acid/
2.7 g/cm³

Melting Point

196 °C /Anhydrous chromic acid/
197 °C

UNII

SA8VOV0V7Q

GHS Hazard Statements

Aggregated GHS information provided by 98 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H271 (16.33%): May cause fire or explosion;
strong Oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H300 (33.67%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (17.35%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (47.96%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (51.02%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (34.69%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (50%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H334 (50%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H340 (17.35%): May cause genetic defects [Danger Germ cell mutagenicity];
H341 (33.67%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H361 (51.02%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (17.35%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (98.98%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

The strong oxidizing potential of chromium(VI) compounds explain much of their irritating and toxic properties. /Chromium(VI) compounds/

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Oxidizer;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

7738-94-5
1333-82-0

Wikipedia

Chromic acid

Use Classification

Fire Hazards -> Carcinogens, Corrosives, Reactive - 1st degree

Methods of Manufacturing

(1) Sulfuric acid is added to a solution of sodium dichromate and the product is crystalized out; (2) chromite is fused with soda ash and limestone and then treated with sulfuric acid; (3) electrolysis.
Sodium dichromate + sulfuric acid (reaction)

General Manufacturing Information

All other basic inorganic chemical manufacturing
Fabricated metal product manufacturing
Primary metal manufacturing
Chromic acid (H2CrO4): ACTIVE
R - indicates a substance that is the subject of a TSCA section 6 risk management rule.
/Chromic acid:/ This important acid is known also as chromium trioxide. The technical grade is obtainable from primary producers in an anhydrous form as small dark red flakes containing 99% CrO3. Like all chromates and dichromates, its chromium is in the hexavalent state. It is very soluble and strongly reactive both as an acid and as an oxidizing agent ... .

Analytic Laboratory Methods

Particulate filter collection; H2S04 and diphenylcarbazide work-up; Colorimetric spectroscopy analysis. /Chromic acid and chromates/
NIOSH Method 7600. Chromium, Hexavalent. Concentrations of chromic acid as CrO4- 2/diphenylazide complex measured using UV/VIS spectrophotometry. Detection limit = 0.05 ug/sample.
NIOSH Method 7604. Chromium, Hexavalent. Concentrations of chromic acid as CrO4-2 ion measured using ion chromatography with conductivity detection. Detection limit = 3.5 ug/sample.

Clinical Laboratory Methods

The levels of trace element in hair of 9 yr old human subject was detn 50, 240, and 690 days after acute chromic acid poisoning (accidental immersion of 2 legs into dichromate waste). The half life of Cr in hair was 540 days. Significant decrease of Ca level and increase of Fe and Zn levels seen on day 54 restored to normal level on day 690.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Dates

Modify: 2023-08-15

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